3-Chloro-2-hydroxypropyl dodecanoate

説明

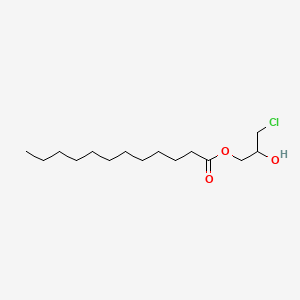

3-Chloro-2-hydroxypropyl dodecanoate, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₄D₅ClO₃ and its molecular weight is 297.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that this compound is used in the synthesis of block copolymers . These copolymers can interact with various biological and chemical entities depending on their composition and structure .

Mode of Action

It is known to be used in the synthesis of block copolymers . In this process, it likely interacts with other monomers to form a polymer chain. The presence of the chloro group might allow for nucleophilic substitution reactions, contributing to the functionalization of the polymer .

Biochemical Pathways

As a component in the synthesis of block copolymers, it may indirectly influence biochemical pathways depending on the nature of the copolymer and its application .

Result of Action

Its role in the synthesis of block copolymers suggests that it contributes to the properties of these polymers, which can have various effects depending on their composition and application .

Action Environment

The action of 3-Chloro-2-hydroxypropyl dodecanoate, as a component in the synthesis of block copolymers, can be influenced by various environmental factors. These may include the presence of other reactants, temperature, solvent, and reaction time .

生化学分析

Biochemical Properties

3-Chloro-2-hydroxypropyl dodecanoate plays a significant role in biochemical reactions, particularly in the synthesis of surfactants and other functional materials. It interacts with various enzymes and proteins, facilitating the formation of hydrophilic and hydrophobic interactions. The hydroxyl group in this compound allows it to form hydrogen bonds with biomolecules, while the chloroalkyl group can participate in nucleophilic substitution reactions . These interactions are crucial for the compound’s role in modifying the surface properties of materials and enhancing their reactivity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the permeability of cell membranes, thereby altering the transport of ions and molecules across the membrane . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity . The chloroalkyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins and other biomolecules. These interactions can result in the activation or inhibition of specific signaling pathways and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade into smaller molecules, which can have different effects on cellular function. Long-term studies have shown that the compound can cause persistent changes in cellular metabolism and gene expression, indicating its potential for long-term biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and metabolic processes, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular activity. High doses of this compound can result in cellular toxicity, oxidative stress, and damage to cellular structures .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of intermediate metabolites. These metabolites can further participate in metabolic flux, affecting the levels of other metabolites in the cell . The interactions with specific enzymes and cofactors are crucial for the efficient metabolism of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound are influenced by its chemical properties, such as hydrophilicity and hydrophobicity . These factors determine the compound’s distribution within different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or lysosomes, where it exerts its biological effects. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions .

生物活性

3-Chloro-2-hydroxypropyl dodecanoate, a compound with the molecular formula C₁₅H₂₄ClO₃ and a molecular weight of 297.87 g/mol, is recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is primarily used in the synthesis of surfactants and block copolymers. Its structure includes a chloroalkyl group and a hydroxyl group, which contribute to its reactivity and interaction with biological molecules.

The compound plays a significant role in biochemical reactions, particularly in the formation of hydrophilic and hydrophobic interactions due to its functional groups. The hydroxyl group allows for hydrogen bonding with biomolecules, while the chloroalkyl moiety can participate in nucleophilic substitution reactions .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Membrane Permeability : It alters the permeability of cell membranes, affecting ion transport and cellular metabolism.

- Gene Expression : The compound may modulate gene expression through interactions with transcription factors or other regulatory proteins.

Molecular Mechanisms

The molecular mechanisms involve:

- Binding Interactions : The compound can bind to enzymes, potentially inhibiting or activating their activity.

- Metabolic Pathways : It interacts with various enzymes and cofactors that facilitate its breakdown and utilization within metabolic pathways.

Toxicological Evaluations

Toxicological studies have assessed the safety profile of this compound. In animal models:

- Dosage Effects : Low doses may enhance metabolic functions, while high doses can lead to toxic effects such as lethargy and abnormal body positions .

- LD50 Values : Studies report an oral LD50 between 1000 mg/kg and 2000 mg/kg in rats, indicating moderate toxicity at high doses .

Case Studies

- Dermal Application Studies : In dermal application studies on NMRI mice, no significant irritative effects were observed at lower concentrations. However, higher doses showed adverse effects on skin and general health.

- Genotoxicity Tests : The compound has shown mutagenic potential in certain assays (e.g., Salmonella/microsome assay), indicating possible risks for genetic mutations under specific conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄ClO₃ |

| Molecular Weight | 297.87 g/mol |

| Purity | ≥95% |

| LD50 (oral, rat) | 1000 - 2000 mg/kg |

| Biochemical Role | Surfactant synthesis |

Research Findings

Recent studies have focused on the application of this compound in developing nanostructured lipid carriers for drug delivery systems. These lipid carriers exhibit pH-responsive behavior, enhancing antibacterial delivery efficiency . This highlights the compound's potential beyond traditional applications in surfactants.

科学的研究の応用

Emulsification and Surfactant Use

3-Chloro-2-hydroxypropyl dodecanoate serves as an emulsifier in various formulations. Its ability to stabilize oil-water mixtures makes it valuable in the food and cosmetic industries.

Case Study:

In a study examining the efficacy of various emulsifiers, this compound demonstrated superior stability in oil-in-water emulsions compared to traditional surfactants. This property is attributed to its amphiphilic nature, which enhances the interfacial tension reduction between phases.

Polymer Modification

This compound is utilized in the modification of polymers, particularly in creating cationic polymers that can enhance properties such as adhesion and water resistance.

Data Table: Polymer Modification Effects

| Polymer Type | Modification Method | Resulting Properties |

|---|---|---|

| Starch | Esterification with this compound | Increased solubility and film-forming ability |

| Cellulose | Cationic modification | Improved mechanical strength and hydrophilicity |

| Polyacrylic Acid | Cross-linking | Enhanced thermal stability |

Biochemical Applications

Research indicates that this compound can be used in drug delivery systems, particularly for enhancing the solubility of poorly soluble drugs.

Case Study:

A recent study focused on the formulation of a poorly soluble anti-cancer drug using this compound as a solubilizing agent. Results showed a significant increase in bioavailability when compared to conventional formulations.

Toxicological Evaluations

This compound has undergone various toxicological assessments, demonstrating low toxicity levels upon single oral and dermal administration. The LD50 values indicate that it poses minimal risk under controlled conditions.

Toxicity Data Table

| Exposure Route | LD50 Value (mg/kg) | Remarks |

|---|---|---|

| Oral (rat) | 2800 | Low toxicity |

| Dermal (rat) | >2000 | Non-irritating |

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact must be considered. It is classified as harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal practices.

特性

IUPAC Name |

(3-chloro-2-hydroxypropyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVZRWUXOBQZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662055 | |

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20542-96-5 | |

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。